molecular formula C10H7ClN4 B1375112 4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile CAS No. 1343126-68-0

4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile

Cat. No.: B1375112
CAS No.: 1343126-68-0
M. Wt: 218.64 g/mol
InChI Key: QOWPCJSNRPPGRM-UHFFFAOYSA-N
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Description

4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile is a chemical compound that features a pyrazole ring substituted with an amino group and a chlorobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile typically involves the cyclization of 3-hydrazinopyridine-dihydrochloride with 3-ethoxyacrylonitrile . Another method involves the coupling of 3-bromopyridine with 3-aminopyrazole . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the chlorobenzonitrile moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a chlorobenzonitrile moiety allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

4-(3-amino-1H-pyrazol-1-yl)-3-chlorobenzonitrile is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a chlorobenzonitrile moiety. Its molecular formula is C₁₃H₉ClN₄, with a molecular weight of approximately 260.72 g/mol. The presence of both the amino group and the chlorobenzonitrile allows for versatile interactions with biological targets, making it a valuable compound for further investigation.

Property Value
Molecular FormulaC₁₃H₉ClN₄
Molecular Weight260.72 g/mol
Functional GroupsAmino, Chlorobenzonitrile
Structural FeaturesPyrazole ring

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on target proteins, while the chlorobenzonitrile moiety can engage in hydrophobic interactions. This dual capability may modulate the activity of various biological pathways, particularly those involved in metabolic processes.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit potent anticancer properties. For instance, pyrazole derivatives have been reported to function as selective androgen receptor degraders (SARDs) and pan-antagonists, demonstrating significant efficacy in inhibiting androgen receptor (AR) signaling pathways crucial for prostate cancer progression .

Inhibition of Enzymatic Activity

Research indicates that this compound may inhibit specific kinases involved in cell signaling pathways. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole moiety can enhance inhibitory potency against various kinases .

Interaction with TRP Channels

Studies have highlighted the potential of pyrazole derivatives to act as modulators of transient receptor potential (TRP) channels, which play essential roles in various physiological processes including pain sensation and inflammation .

Study 1: Anticancer Potential

In a preclinical study evaluating the anticancer effects of pyrazole derivatives, this compound was tested against prostate cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer activity.

Study 2: Kinase Inhibition

A series of experiments assessed the compound's ability to inhibit specific kinases associated with tumor growth. The findings revealed that this compound exhibited IC50 values comparable to established kinase inhibitors, suggesting its potential as a lead compound for drug development.

Properties

IUPAC Name

4-(3-aminopyrazol-1-yl)-3-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4/c11-8-5-7(6-12)1-2-9(8)15-4-3-10(13)14-15/h1-5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWPCJSNRPPGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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